![molecular formula C21H24N4O4S B2649114 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide CAS No. 941880-43-9](/img/structure/B2649114.png)
1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a methoxy group, an amide group, a thiazole ring, and a piperidine ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The thiazole ring is an important part of the molecule, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. The presence of various functional groups and rings in the molecule provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For instance, the presence of a thiazole ring could influence properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antimicrobial Activity
Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial and antifungal . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Anti-inflammatory Activity
Thiazoles also show anti-inflammatory activity . This makes them potentially useful in the treatment of diseases where inflammation is a key factor.
Antitumor Activity
Thiazoles have been found to exhibit antitumor activity . This suggests that they could be used in the development of new cancer treatments.
Antitubercular Activity
Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been found to have potent antitubercular activity . They showed significant activity against Mycobacterium tuberculosis .
Antioxidant Activity
Some thiazole derivatives have been found to exhibit potent DPPH radical scavenging activity . This suggests that they could be used as antioxidants.
Photoluminescent Materials
Cyano derivatives of electron-accepting heterocycles, which include some thiazole derivatives, are known as potential components of photoluminescent materials .
Future Directions
properties
IUPAC Name |
1-[2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-29-14-4-2-13(3-5-14)19(27)24-21-23-17-15(6-7-16(17)30-21)20(28)25-10-8-12(9-11-25)18(22)26/h2-5,12,15H,6-11H2,1H3,(H2,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCJMGZBMEBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.